molecular formula C23H26ClN3O2S B2647572 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride CAS No. 1215580-52-1

4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride

Cat. No.: B2647572
CAS No.: 1215580-52-1
M. Wt: 443.99
InChI Key: GHIBSZIEXSKUJK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 4-(propan-2-yloxy)phenyl moiety linked to a 1,3-thiazol-2-yl group substituted with a 1,2,3,4-tetrahydroisoquinolin-2-ylmethyl side chain. Its hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-16(2)28-21-9-7-18(8-10-21)22(27)25-23-24-20(15-29-23)14-26-12-11-17-5-3-4-6-19(17)13-26;/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIBSZIEXSKUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid. This is then converted to the corresponding benzoyl chloride using thionyl chloride, followed by reaction with ammonia to yield 4-(propan-2-yloxy)benzamide.

    Synthesis of the Thiazolyl-Tetrahydroisoquinoline Moiety: The thiazole ring is typically formed by reacting 2-aminothiazole with an appropriate aldehyde. The tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzamide core with the thiazolyl-tetrahydroisoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed on the benzamide core to yield amine derivatives.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkoxy-substituted benzamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and isoquinoline derivatives exhibit significant anticancer activity. For instance, similar thiazolidinone derivatives have shown promising results against various cancer cell lines. A study demonstrated that specific derivatives displayed inhibition rates of up to 84.19% against leukemia cells (MOLT-4) and 72.11% against CNS cancer cells (SF-295) . This suggests that 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride may also possess similar anticancer properties due to its structural components.

Neuroprotective Effects

The tetrahydroisoquinoline structure is often associated with neuroprotective effects. Compounds in this class have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Activity

In a controlled study examining the anticancer potential of various thiazolidinone derivatives similar to the target compound, researchers found that specific modifications to the thiazole and isoquinoline structures significantly enhanced cytotoxicity against cancer cell lines . This highlights the importance of structural optimization in drug design.

Case Study 2: Neuroprotective Effects

Another study focused on tetrahydroisoquinoline derivatives demonstrated their ability to inhibit neuronal apoptosis in vitro. The results indicated that these compounds could modulate signaling pathways related to neurodegeneration . This suggests that this compound may also exhibit similar neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s bioactivity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Analogues

Compound A : N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()

  • Structural Similarity : Shares a thiazole core and aromatic substitution.
  • Key Differences: Replaces the tetrahydroisoquinoline group with a benzothiazole-phenyl system and introduces a triazole-thione sulfanyl chain.
  • Functional Impact: The triazole-thione moiety may enhance metabolic stability compared to the tetrahydroisoquinoline’s bicyclic amine, which could influence bioavailability .

Compound B: 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structural Similarity: Contains a tetrahydroisoquinoline group and benzamide scaffold.
  • Key Differences : Uses a sulfonyl linker instead of a methylene bridge and incorporates a benzothiazole-2-ylidene substituent.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of derivatives that include tetrahydroisoquinoline and thiazole moieties. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula

  • Molecular Formula: C₁₈H₁₈N₂O₂S·HCl
  • Molecular Weight: Approximately 354.87 g/mol
  • Receptor Binding:
    • The tetrahydroisoquinoline structure is known for its ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction can influence mood and cognition.
  • Enzyme Inhibition:
    • Compounds with thiazole rings have been shown to inhibit various enzymes, including kinases and phosphatases, which play critical roles in cell signaling and metabolism.
  • Antioxidant Activity:
    • Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of related compounds. For instance:

  • Tetrahydroisoquinoline Derivatives:
    • Research indicates that tetrahydroisoquinoline derivatives can act as selective inhibitors of specific enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .

In Vivo Studies

Animal models have been used to assess the pharmacological effects of similar compounds:

  • Neuroprotective Effects:
    • In models of neurodegeneration, certain tetrahydroisoquinoline derivatives have shown promise in protecting neuronal cells from apoptosis and enhancing cognitive function .

Case Studies

  • Case Study on Neuroprotection:
    • A study conducted on mice demonstrated that administration of a tetrahydroisoquinoline derivative improved memory retention and reduced the markers of oxidative stress in the brain .
  • Clinical Trials:
    • While specific clinical trials on the exact compound may be limited, related compounds have undergone trials for their potential use in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
TetrahydroisoquinolineTetrahydroisoquinolineNeuroprotective, AntioxidantFound in various natural products
Thiazole DerivativesN/AEnzyme inhibitionCommonly used in pharmaceuticals
4-(Propan-2-yloxy)-N-{4-[...]}N/APotentially neuroprotectiveUnder investigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodology :

  • Route 1 : React 4-amino-thiazole derivatives with substituted benzoyl chlorides in pyridine under reflux (analogous to the method in ). Use glacial acetic acid as a catalyst for cyclization reactions .
  • Route 2 : Employ Mannich base alkylation (e.g., thiazole-methyl intermediates) with tetrahydroisoquinoline moieties, as seen in structurally related compounds .
    • Validation :
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹).
  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzamide) and methylene linkages (δ 3.5–4.5 ppm) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers, as in ). Use refinement models with riding H-atom parameters .
  • 2D NMR (COSY, HSQC) : Assign thiazole and benzamide proton correlations to rule out regioisomeric byproducts .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₄H₂₆ClN₃O₂S: 480.14 g/mol ± 0.01%) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict biological activity?

  • Quantum Chemical Calculations : Use reaction path search algorithms (e.g., ICReDD’s approach in ) to model energy barriers for cyclization steps. Validate with experimental yields .
  • Molecular Docking : Screen against targets like PFOR enzyme (key in anaerobic metabolism) using amide anion interactions (see ’s structural analogy) .
  • Machine Learning : Train models on PubChem datasets (e.g., ) to predict solubility or logP values .

Q. How to resolve contradictions in biological activity data across studies?

  • Statistical DoE (Design of Experiments) : Apply factorial designs (e.g., 2^k models from ) to isolate variables (e.g., substituent effects on IC₅₀). Use ANOVA to identify significant factors .
  • Meta-Analysis : Cross-reference PubChem bioassay data () with in-house results. Address outliers via dose-response curve reproducibility tests .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Salt Formation : Test alternative counterions (e.g., mesylate instead of hydrochloride) based on pKa differences (’s chloromethyl derivatives excluded due to source restrictions).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the isopropoxy moiety, guided by SAR trends in ’s triazole-thiazole hybrids .

Q. How to design SAR studies for this compound’s derivatives?

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., fluorobenzamide in or piperazine-thiazole hybrids in ). Compare IC₅₀ against reference drugs .
  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electronic requirements for activity. Validate with crystallographic data (e.g., ’s hydrogen-bonding motifs) .

Critical Notes

  • Avoid trial-and-error synthesis: Integrate ICReDD’s computational-experimental loop for condition optimization .
  • Address crystallographic discrepancies: Re-refine H-atom positions using SHELXL ( methodology) .
  • Prioritize PubChem/EPA DSSTox () over non-peer-reviewed sources for bioactivity data.

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